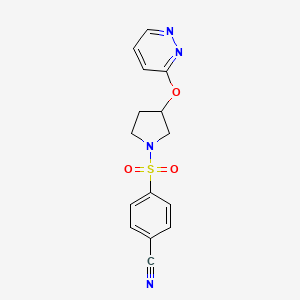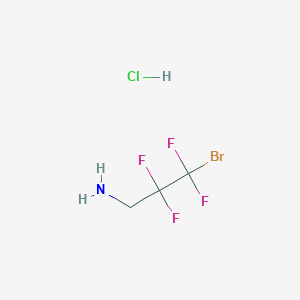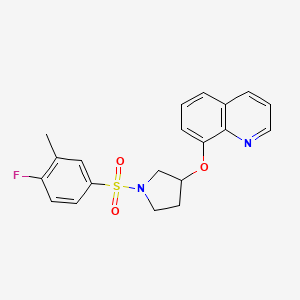
8-((1-((4-Fluoro-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "8-((1-((4-Fluoro-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline" is a synthetic molecule that appears to be related to a class of compounds known for their biological activities. The papers provided discuss various quinoline derivatives with different substituents and their synthesis, biological evaluation, and potential applications in medicine, particularly as antibacterial and antifungal agents, as well as caspase-3 inhibitors .
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that include the formation of intermediate compounds. For instance, the synthesis of pyrrolidine derivatives with alkyloxime and aminomethyl substituents is coupled with quinolinecarboxylic acids to produce new fluoroquinolone antibacterials . Another approach involves the Pfitzinger reaction and subsequent steps to assemble the target molecular scaffold of pyrroloquinolines . Additionally, cyclization of diallylaminoquinolines and 4-chloro-N-quinolinylbutanamides has been used to prepare (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines as intermediates for further functionalization .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is critical for their biological activity. The presence of substituents such as sulfonyl groups, oxime groups, and various alkyl or aryl groups at specific positions on the quinoline nucleus can significantly influence the potency and selectivity of these compounds against biological targets . For example, variations at the C-8 position of the quinolone nucleus have been shown to affect the antimicrobial activity against different strains of bacteria .
Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions that are essential for their synthesis and functionalization. Bromination reactions, reactions with lithium aluminum hydride and methyllithium, and the formation of sulfonyl propionates are some of the key reactions that have been utilized to modify the quinoline core and introduce new functional groups . These reactions are carefully chosen to preserve the integrity of the quinoline scaffold while introducing modifications that enhance biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, stability, and pharmacokinetic profile, are important for their development as therapeutic agents. The introduction of an oxime group in fluoroquinolones, for example, has been reported to improve pharmacokinetic parameters, leading to better in vivo efficacy . The synthesis of novel pyrroloquinolines also aims to produce compounds with good physical properties that can be further evaluated for their antibacterial activities .
Applications De Recherche Scientifique
Antibacterial Activity
Quinoline derivatives, including those with substitutions similar to the specified compound, have been studied for their antibacterial properties. Research has shown that certain quinoline compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance, the synthesis and antibacterial activity of tetracyclic quinolone antibacterials reveal the potential of quinoline derivatives in addressing bacterial resistance and providing new avenues for antibacterial therapy (Taguchi et al., 1992).
Organic Synthesis and Modification
Quinoline and its derivatives serve as key intermediates in organic synthesis, enabling the development of compounds with diverse biological activities. The direct halogenation of the C1-H bond in pyrrolo[1,2-a]quinoxalines highlights the synthetic versatility of quinoline derivatives for functionalization, which is crucial in pharmaceutical research and organic synthesis (Le et al., 2021).
Fluorescence and Quantum Chemical Investigations
Quinoline derivatives have also been explored for their fluorescent properties, with applications in sensing and molecular probes. For example, the synthesis, crystal structures, fluorescence, and quantum chemical investigations of multi-substituted quinoline derivatives demonstrate their potential as fluorescent markers and sensors (Le et al., 2020).
Anticancer Activities
Quinoline is identified as a privileged scaffold in cancer drug discovery due to its ability to inhibit critical pathways involved in cancer progression. The review on quinoline as a privileged scaffold in cancer drug discovery provides a comprehensive overview of its anticancer activities, mechanisms of action, and the development of quinoline-based anticancer agents (Solomon & Lee, 2011).
Orientations Futures
Mécanisme D'action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been reported to show selectivity towards various targets, contributing to their wide use in drug discovery .
Mode of Action
The pyrrolidine ring in the compound can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage due to the non-planarity of the ring . This can lead to different binding modes to enantioselective proteins, resulting in a different biological profile of drug candidates .
Biochemical Pathways
Compounds with a pyrrolidine ring have been known to interact with various biochemical pathways, influencing biological activity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The success of similar compounds in drug discovery often originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Propriétés
IUPAC Name |
8-[1-(4-fluoro-3-methylphenyl)sulfonylpyrrolidin-3-yl]oxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c1-14-12-17(7-8-18(14)21)27(24,25)23-11-9-16(13-23)26-19-6-2-4-15-5-3-10-22-20(15)19/h2-8,10,12,16H,9,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOWVUVEFGTUMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2514896.png)
![5-(3-Methoxybenzyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2514898.png)
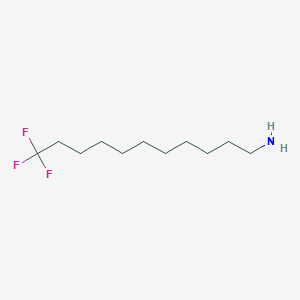
![N-[5-chloro-3-(hydrazinecarbonyl)thiophen-2-yl]acetamide](/img/structure/B2514900.png)

![[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B2514907.png)
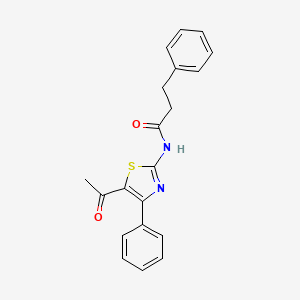
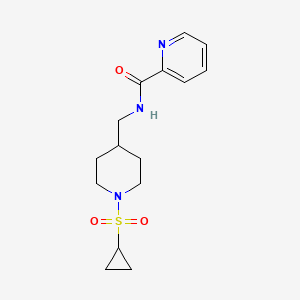

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2514913.png)
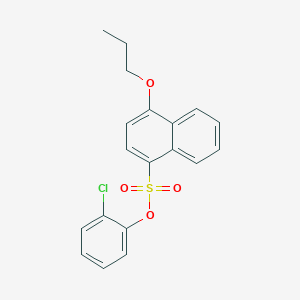
![7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B2514915.png)
